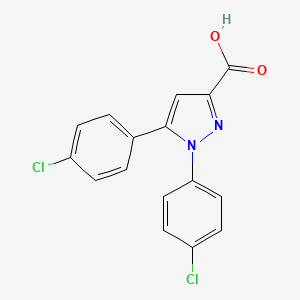![molecular formula C12H13ClN2 B3014367 8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 17223-45-9](/img/structure/B3014367.png)
8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activity
Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including 8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, are known for a broad spectrum of pharmacological activities. These compounds possess antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant properties. Certain derivatives are used in medicinal preparations such as antihistamine and neuroleptic drugs. Additionally, some derivatives have shown pronounced neuroprotector properties and calcium-antagonist behavior, indicating their potential in treating neurological disorders and cardiovascular diseases (Ivanov, Afanas'ev, & Bachurin, 2001).
Receptor Activity
Specific derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been studied for their receptor activity, showing high antagonistic activity against adrenergic α1A, α1B, α1D, α2A receptors, and serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 receptors. This indicates their potential use in treating conditions related to these receptors, such as depression, anxiety, and hypertension (Ivachtchenko et al., 2013).
Antitumor Activity
Some derivatives of pyrido[4,3-b]indole, including the 8-Chloro-2-methyl variant, have been researched for their antitumor properties. They have been tested in vitro and in vivo on various experimental tumor models, showing promising results as antineoplastic agents. This suggests their potential application in developing new cancer therapies (Nguyen et al., 1990).
Synthetic Accessibility and Medicinal Chemistry Interest
The synthetic accessibility of various derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been demonstrated, showing that these compounds exhibit a broad spectrum of pharmacological activity. This makes them of significant interest for medicinal chemistry, suggesting potential in developing a variety of therapeutic agents (Ivashchenko et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have shown high antiproliferative activity and c-met inhibitory potency . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility.
Mode of Action
It’s suggested that the compound interacts with its targets, possibly inhibiting the c-met pathway, leading to antiproliferative effects .
Biochemical Pathways
Given its potential c-met inhibitory activity, it may impact pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown high antiproliferative activity, suggesting that this compound may also inhibit cell proliferation .
Properties
IUPAC Name |
8-chloro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWIHUDWIRLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17223-45-9 | |
| Record name | 8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

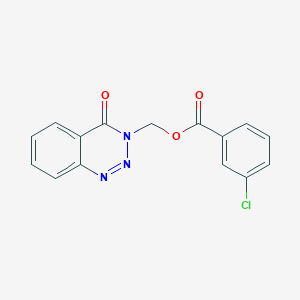
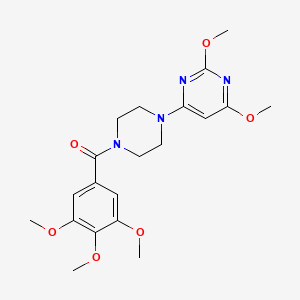
![[(1-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B3014292.png)
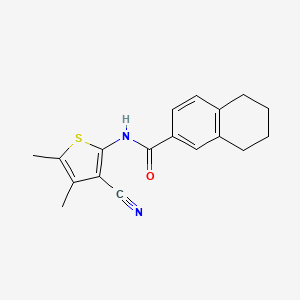
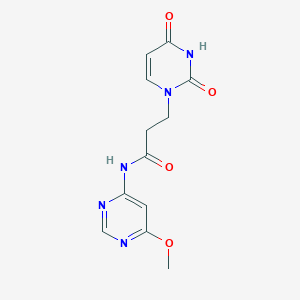
![2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014299.png)
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/no-structure.png)
![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014306.png)
